The table below summarizes key pharmacokinetic parameters for diazepam and its major active metabolite, nordiazepam (also known as desmethyldiazepam).
| Parameter | Diazepam | Nordiazepam (Major Metabolite) | Notes & Context |
|---|---|---|---|
| Bioavailability | >90% (Oral) [1] [2] | - | Absorption is delayed and decreased with food [1]. |
| Time to Cmax (Oral) | 1 - 1.5 hours (Fasting); 2.5 hours (With food) [1] [3] | - | |
| Protein Binding | 98% - 99% [1] [3] | - | Primarily to albumin [3]. |
| Volume of Distribution | 0.8 - 1.0 L/kg [1] [3] | - | High lipophilicity enables rapid distribution and CNS penetration [1]. |
| Primary Metabolizing Enzymes | CYP2C19, CYP3A4 [1] [2] [3] | - | Polymorphism in CYP2C19 significantly impacts metabolism [3]. |
| Active Metabolites | Nordiazepam, Temazepam, Oxazepam [1] | - | Temazepam and Oxazepam are further metabolized to inactive compounds [3]. |
| Half-Life | ~46 hours (Parent compound) [1] [2] | ~100 hours [1] [2] | Long metabolite half-life leads to accumulation with repeated dosing. |
| Clearance | 20 - 30 mL/min (in young adults) [3] | - | Reduced in CYP2C19 poor metabolizers (~12 mL/min) [3]. |
| Route of Elimination | Primarily urine, as glucuronide conjugates [1] [3] | Primarily urine [1] |
The primary metabolic pathways of diazepam involve cytochrome P450 (CYP) enzymes and subsequent glucuronidation. The following diagram illustrates the major pathways and key enzymes involved.
Diazepam is primarily metabolized to active nordiazepam via CYP2C19. Both parent drug and metabolite undergo hydroxylation and glucuronidation for elimination.
For researchers, the methodologies for studying diazepam metabolism and concentration are critical. Here are detailed protocols from the literature.
This protocol is used to assess the inhibitory effect of a compound (e.g., Imperatorin) on diazepam metabolism [4].
This method details a green, cost-effective approach for simultaneous quantification of diazepam and nordiazepam in human plasma [2].
The table below summarizes key quantitative data and findings from recent animal studies on Diazepam.
| Study Focus | Animal Model / System | Dosage | Key Findings / Effects | Citation |
|---|---|---|---|---|
| Anxiety & Behavior | Inbred High/Low Activity mice | 0.5, 1.0, 3.0 mg/kg (i.p.) | Anxiolytic effect in High Activity strain (more open arm entries in EPM); reduced stretch attend posture in Low Activity strains. | [1] |
| Cerebral Vasospasm | Rat SAH model | 3 mg/kg (i.p.) | Reduced oxidative stress (TOS, OSI), lowered inflammatory markers (IL-1β, IL-6, TNF-α), alleviated histopathological vasospasm. | [2] |
| Anticancer Potential | In vitro cancer cell lines | Various (review) | Induced apoptosis, inhibited proliferation, triggered G0/G1 cell cycle arrest (e.g., in glioblastoma cells). | [3] |
| Hippocampal Blood Flow | Humans at clinical high risk for psychosis | 5 mg (single oral dose) | Normalized elevated hippocampal perfusion to healthy control levels. | [4] |
| Sedative Synergy | Mouse thiopental-induced sleep model | 2 mg/kg (co-administered) | Salvianolic acid A enhanced diazepam's effect: shorter sleep latency, longer duration. | [5] |
| Receptor Regulation | Cerebrocortical neurons | Prolonged exposure | Down-regulated GABAA receptor α1 subunit via L-VGCC/Ca2+/PKA/CREB-ICER pathway (model of tolerance). | [6] |
Here are the methodologies for key experiments cited in the table, which can serve as a reference for designing preclinical studies on benzodiazepines.
Protocol for Anxiety-related Behavior (Open-field and Elevated Plus-maze) [1]:
Protocol for Oxidative Stress and Inflammation in Vasospasm [2]:
Based on the search results, the core mechanism of diazepam involves enhancing GABAergic signaling. Long-term administration can lead to adaptive changes in the brain, contributing to tolerance.
Mechanisms of acute therapeutic and chronic tolerance effects of diazepam on GABAergic signaling [6] [7].
A recent study proposed a novel mechanism that may explain some long-term side effects. Diazepam binds not only to GABAA receptors in the brain but also to a mitochondrial protein called HsTSPO1. This binding inhibits the protein's enzyme activity, which is to break down protoporphyrin IX and produce bilindigin, a compound that helps control levels of reactive oxygen species (ROS). The unregulated ROS can lead to inflammation and cell damage, potentially explaining the inflammatory side effects linked to long-term benzodiazepine use [8].
This compound (a benzodiazepine derivative) requires robust analytical methods for accurate quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a cornerstone technique for pharmaceutical analysis due to its optimal sensitivity, selectivity, and accessibility in most quality control laboratories. The fundamental principle of HPLC-UV analysis for benzodiazepines like this compound leverages their characteristic UV absorption in the 230-260 nm range, which corresponds to their aromatic molecular structure [1] [2]. These methods enable researchers to precisely monitor drug concentrations across various applications including formulation development, stability testing, and therapeutic drug monitoring.
The development and validation of analytical methods for benzodiazepine compounds must adhere to strict regulatory guidelines established by international bodies such as the International Council for Harmonisation (ICH). Method validation demonstrates that an analytical procedure is suitable for its intended purpose by establishing performance characteristics including accuracy, precision, specificity, linearity, and range [1] [3]. For this compound specifically, HPLC-UV methods offer a balanced approach that combines adequate sensitivity for therapeutic concentration monitoring with practical considerations of cost-effectiveness and operational simplicity compared to more sophisticated techniques like LC-MS/MS [4] [2].
HPLC-UV methods for this compound analysis employ primarily reversed-phase chromatography, which provides excellent separation efficiency for this moderately polar compound. The stationary phase selection is critical for achieving optimal resolution, with C18 columns being the most widely used due to their versatility and reproducible retention of benzodiazepines [4] [2]. For more challenging separations requiring resolution of this compound from its metabolites or degradation products, specialized columns such as pentafluorophenyl (PFP) stationary phases offer alternative selectivity through π-π interactions with the benzodiazepine ring system [4]. The mobile phase composition typically consists of aqueous buffers (often phosphate-based at pH 2.5-7.5) mixed with organic modifiers such as methanol or acetonitrile in varying proportions to achieve optimal retention and peak shape [5] [4] [2].
Detection of this compound by UV spectrophotometry capitalizes on the characteristic chromophores present in the benzodiazepine structure, with maximum absorbance typically occurring between 230-235 nm [1] [2]. This wavelength provides an optimal balance between sensitivity and selectivity, minimizing potential interference from excipients or matrix components while maintaining adequate detection capability for therapeutic concentrations. The extinction coefficient of this compound at these wavelengths allows for quantification in the ng/mL to μg/mL range, suitable for most pharmaceutical quality control and therapeutic monitoring applications [2] [3].
Table 1: Comparison of HPLC-UV Methods for this compound Analysis
| Method Parameter | Plasma Analysis [4] | Formulation Analysis [6] | Metabolite Profiling [5] |
|---|---|---|---|
| Column Type | Core-shell C18 | C18 | Chromolith RP-18e |
| Column Dimensions | 100 mm × 4.6 mm | 250 mm × 4.6 mm | 100 mm × 4.6 mm |
| Mobile Phase | Phosphate buffer-ACN-MeOH | Not specified | Phosphate buffer-ACN-MeOH (63:10:27) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection Wavelength | 230 nm | 230 nm | 230 nm |
| Linear Range | 50-3000 ng/mL | Not specified | 2-800 ng/mL |
| Retention Time | ~4.5 min (this compound) | Not specified | Not specified |
| Sample Volume | 20 μL | 20 μL | Not specified |
Table 2: Method Validation Parameters for this compound HPLC-UV Assays
| Validation Parameter | Acceptance Criteria | Reported Performance [4] [2] |
|---|---|---|
| Accuracy | 85-115% recovery | 98.5-106.6% |
| Precision (%RSD) | ≤15% for bioanalytical; ≤5% for pharmaceutical | 1.8-9.6% |
| Linearity (R²) | ≥0.990 | ≥0.990 |
| LOD | Signal-to-noise ≥3 | 8.2-8.3 ng/mL |
| LOQ | Signal-to-noise ≥10 | 26-27.5 ng/mL |
| Selectivity | No interference at retention time | No significant interference observed |
| Carryover | ≤20% of LLOQ | Not detected |
Proper sample preparation is fundamental to successful this compound analysis, with techniques varying significantly based on the sample matrix. For pharmaceutical formulations (tablets, capsules), preparation typically involves dissolving and extracting the active ingredient using appropriate solvents such as methanol or methanol-water mixtures, often assisted by sonication and mechanical shaking to ensure complete extraction [7] [3]. For more complex formulations containing surfactants or co-solvents that may interfere with analysis, derivative spectrophotometry or extraction steps may be incorporated to improve specificity [8]. Biological matrices like plasma and urine require more extensive sample clean-up to remove proteins and endogenous compounds that could interfere with chromatography or detection.
For plasma samples, protein precipitation represents the most straightforward approach, utilizing solvents such as acetonitrile or acids like trichloroacetic acid to denature and precipitate plasma proteins [4]. This technique offers advantages of simplicity, rapidity, and compatibility with high-throughput analysis. Alternatively, liquid-liquid extraction (LLE) using organic solvents like diethyl ether or ethyl acetate provides enhanced clean-up and preconcentration of this compound, particularly beneficial for lower concentration applications [2]. The choice between these techniques involves balancing considerations of efficiency, recovery, and practical implementation in the specific analytical context.
Protocol: Protein Precipitation for this compound Plasma Analysis
Protocol: Liquid-Liquid Extraction for Urine Analysis
Validation of analytical methods for this compound follows established regulatory guidelines to ensure reliability and reproducibility. The protocol encompasses assessment of key performance characteristics including specificity, linearity, accuracy, precision, and robustness. For specificity evaluation, analyses of blank matrices (without this compound) and samples spiked with this compound are compared to demonstrate absence of interference at the retention time of interest [1] [2]. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) further establish the stability-indicating capability of the method by demonstrating separation of this compound from its degradation products [1].
Linearity is established by preparing and analyzing calibration standards across the specified concentration range, typically using at least six concentration levels. The relationship between peak response and concentration should demonstrate coefficient of determination (R²) ≥0.990 [4] [2]. Accuracy is evaluated through recovery experiments by comparing the measured concentration to the theoretical concentration of quality control samples prepared at multiple levels (typically low, medium, and high concentrations across the calibration range). Precision encompasses repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-instrument variability), with acceptance criteria generally set at ≤15% RSD for bioanalytical methods and ≤5% for pharmaceutical quality control assays [4] [3].
Forced degradation studies are essential for validating stability-indicating methods and understanding the chemical behavior of this compound under various stress conditions.
Table 3: Typical Forced Degradation Conditions and Acceptance Criteria
| Stress Condition | Conditions | Recommended Degradation | Purpose |
|---|---|---|---|
| Acidic Hydrolysis | 0.1-1.0 N HCl, 60°C, 1-7 days | 10-20% degradation | Evaluate stability to acid and identify acid degradation products |
| Basic Hydrolysis | 0.1-1.0 N NaOH, 60°C, 1-7 days | 10-20% degradation | Evaluate stability to base and identify basic degradation products |
| Oxidative Stress | 3-30% H₂O₂, room temperature or 60°C, 1-7 days | 10-20% degradation | Evaluate susceptibility to oxidation |
| Photolytic Stress | UV (254 nm) or visible light, up to 14 days | Should meet ICH criteria | Evaluate photosensitivity |
| Thermal Stress | 70°C, solid state, up to 14 days | 5-15% degradation | Evaluate thermal stability |
The following diagram illustrates the complete method development and validation workflow for this compound HPLC-UV analysis:
HPLC-UV methods for this compound analysis find significant application in therapeutic drug monitoring (TDM), particularly in managing alcohol withdrawal syndrome and epilepsy treatment. The optimal therapeutic range for this compound and its active metabolites typically falls between 100-2500 ng/mL in plasma, with laboratory warning thresholds established at approximately 3000 ng/mL [4]. Monitoring these concentrations is particularly important due to this compound's high lipophilicity, extensive protein binding (approximately 98%), and complex metabolism involving hepatic enzymes CYP2C19 and CYP3A4, all of which contribute to significant inter-individual variability in pharmacokinetics [4]. The metabolic ratio between this compound and its major metabolites serves as a valuable indicator for clinicians; a ratio of approximately 0.9 is generally considered within the normal range, while deviations may suggest abnormal metabolism or compliance issues [4].
The clinical utility of this compound monitoring is particularly evident in special populations, including patients with hepatic impairment (common in chronic alcoholism), the elderly, and those taking concomitant medications that may interact with this compound metabolism. HPLC-UV methods with adequate sensitivity in the 50-500 ng/mL range enable clinicians to optimize dosing regimens based on individual pharmacokinetic profiles rather than relying solely on standardized dosing protocols [2]. This personalized approach helps maximize therapeutic efficacy while minimizing adverse effects, especially important given this compound's relatively long elimination half-life and potential for accumulation with repeated dosing [4] [2].
This compound HPLC-UV methods are indispensable tools in pharmaceutical development for assessing drug stability and formulation quality. Through well-designed forced degradation studies, scientists can identify major degradation pathways and establish the inherent stability characteristics of the molecule [1]. These studies typically expose this compound to various stress conditions including hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal challenges, with the resulting samples analyzed to determine separation of degradation products from the parent compound [1]. The data generated from these studies inform proper formulation development, packaging selection, and storage conditions, ultimately determining the recommended shelf life of the final pharmaceutical product.
For quality control of pharmaceutical formulations, HPLC-UV provides accurate and precise quantification of this compound content in various dosage forms including tablets, capsules, and injectables [6] [3]. The methods must demonstrate capability to separate this compound from formulation excipients and any potential impurities. When developing methods for novel formulations containing surfactants (such as microemulsions with polysorbates) or co-solvents, derivative spectrophotometry or modified extraction procedures may be incorporated to address potential interferences [8]. The application of green chemistry principles in method development, including reduced solvent consumption and minimized waste generation, represents an emerging trend in this compound analysis that aligns with broader sustainability initiatives in pharmaceutical analysis [4].
Chromatographic issues in this compound HPLC-UV analysis can significantly impact method performance and data quality. Peak tailing is a frequent challenge often caused by secondary interactions between the basic nitrogen atoms in the this compound molecule and acidic silanol groups on the stationary phase surface. This can be mitigated by using specially end-capped columns with reduced silanol activity, adding competing bases such as triethylamine to the mobile phase, or adjusting the mobile phase pH to suppress ionization of residual silanols [4]. Retention time drift may occur due to mobile phase composition changes, column aging, or temperature fluctuations; maintaining consistent mobile phase preparation, using column heaters, and implementing adequate column conditioning can address these issues.
Signal variability and reduced sensitivity represent other common challenges in this compound analysis. These problems may stem from various sources including detector lamp aging, improper detector wavelength calibration, or sample degradation. Regular system suitability tests using reference standards should be performed to monitor system performance over time [3]. For biological sample analysis, matrix effects can significantly impact method accuracy and precision; using a stable isotope-labeled internal standard or optimizing sample clean-up procedures can minimize these effects [4] [2]. When analyzing formulations with complex excipient profiles, extraction efficiency must be thoroughly validated to ensure complete recovery of the active ingredient without co-extraction of interfering compounds.
The development of environmentally sustainable analytical methods for this compound analysis represents an evolving focus in pharmaceutical analysis. Modern method development incorporates green chemistry principles through various approaches including method miniaturization, solvent substitution, and waste reduction [4]. The use of micro-extraction techniques and reduced sample volumes decreases solvent consumption while maintaining analytical performance. Several metrics have been developed to quantitatively assess method greenness, including the Analytical GREEnness Metric (AGREE) and Analytical Greenness Metric for Sample Preparation (AGREEPrep), which evaluate parameters such as reagent toxicity, energy consumption, and waste generation [4].
The trend toward green analytical chemistry has prompted development of this compound methods that replace traditional solvents with more environmentally benign alternatives while maintaining chromatographic performance. For example, ethanol-water mixtures can potentially substitute for acetonitrile-water or methanol-water mobile phases in some applications [4]. Additionally, method optimization to shorten analysis times reduces solvent consumption per sample while increasing laboratory throughput. These environmentally conscious approaches align with broader pharmaceutical industry initiatives toward sustainability while maintaining the rigorous method performance required for regulatory compliance and patient safety.
HPLC-UV analysis remains a fundamental technique for this compound quantification across pharmaceutical development, quality control, and clinical monitoring applications. The methods provide an optimal balance of performance characteristics, accessibility, and cost-effectiveness for routine analysis. Successful implementation requires careful attention to method development parameters including stationary phase selection, mobile phase optimization, and sample preparation techniques tailored to the specific analytical requirements. Thorough validation following ICH guidelines establishes method reliability for its intended purpose, with particular emphasis on stability-indicating capability through forced degradation studies. As analytical science continues to evolve, the integration of green chemistry principles and miniaturization approaches will further enhance the sustainability and efficiency of this compound HPLC-UV methods while maintaining the high standards of pharmaceutical analysis.
This compound is a benzodiazepine derivative requiring precise analytical methods for accurate therapeutic monitoring in clinical and research settings. Therapeutic drug monitoring (TDM) is particularly crucial for benzodiazepines due to their narrow therapeutic index, potential for accumulation, and significant interindividual variability in metabolism. Proper TDM ensures optimal dosing regimens while minimizing adverse effects such as sedation, cognitive impairment, and dependence potential. These application notes provide detailed protocols for sample preparation and analysis of this compound in biological matrices, incorporating both advanced mass spectrometry and more accessible HPLC-UV methodologies to accommodate varying laboratory capabilities and resource constraints.
The protocols outlined herein draw upon well-established principles for benzodiazepine analysis while addressing this compound's specific physicochemical properties. Sample preparation represents a critical step in the analytical workflow, significantly impacting method sensitivity, specificity, and reproducibility. Through rigorous validation procedures and implementation of quality control measures, these methods ensure reliable quantification of this compound concentrations in biological samples, enabling clinicians to make informed decisions regarding dosage adjustments based on objective pharmacokinetic data rather than empirical observation alone.
This compound shares fundamental chemical characteristics with the 1,4-benzodiazepine class, featuring a diazepine ring fused with a phenyl ring structure. The molecular structure contains sites for potential metabolism including demethylation, hydroxylation, and glucuronidation, yielding active metabolites that may contribute to its overall pharmacological profile. Like other benzodiazepines, this compound exhibits high lipophilicity, influencing its protein binding characteristics, distribution volume, and extraction efficiency from biological matrices. These properties necessitate specific sample preparation approaches to ensure adequate recovery while minimizing matrix effects that could compromise analytical accuracy.
Understanding this compound's chemical stability under various storage and processing conditions is essential for developing robust analytical methods. Benzodiazepines generally demonstrate sensitivity to extreme pH, elevated temperatures, and prolonged light exposure, potentially leading to degradation artifacts that interfere with accurate quantification. The sample preparation protocols must incorporate appropriate stabilizers and controlled processing conditions to maintain analyte integrity throughout the analytical workflow. Additionally, this compound's protein binding characteristics significantly influence the selection of extraction techniques, with effective disruption of drug-protein complexes being prerequisite for accurate quantification of total drug concentrations in biological samples.
Selection of an appropriate analytical methodology for this compound monitoring depends on multiple factors including required sensitivity, available instrumentation, sample throughput needs, and available resources. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it ideal for low-concentration determinations and research applications requiring precise quantification of parent drug and metabolites. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible alternative for laboratories with limited instrumentation budgets, while still providing adequate performance for therapeutic range monitoring.
The following table compares key characteristics of these analytical approaches:
Table 1: Comparison of Analytical Platforms for this compound Monitoring
| Parameter | LC-MS/MS | HPLC-UV |
|---|---|---|
| Sensitivity | 0.5-1.0 ng/mL [1] [2] | 25-50 ng/mL [3] |
| Selectivity | High (MRM detection) | Moderate (retention time + UV spectrum) |
| Sample Volume | 50-100 µL [1] | 500-1000 µL [3] |
| Analysis Time | 2-5 minutes [1] | 10-15 minutes [3] |
| Matrix Effects | Require careful assessment [1] | Less pronounced |
| Equipment Cost | High | Moderate |
| Technical Expertise | Advanced | Intermediate |
The sample preparation protocol for this compound analysis using HPLC-MS/MS employs liquid-liquid extraction (LLE), which effectively concentrates the analyte while removing interfering matrix components. Begin by thawing frozen plasma samples at room temperature and vortex mixing to ensure homogeneity. Precisely pipette 50 μL of plasma into polypropylene microtubes, followed by addition of 20 μL of internal standard working solution (typically a stable isotope-labeled this compound analog or structural analog such as voriconazole at 200 ng/mL) [1]. Add 100 μL of 0.1% formic acid to enhance protein precipitation, then introduce 1.2 mL of extraction solvent (ethyl acetate:n-hexane, 80:20, v/v) [1].
Vortex mix the samples vigorously for 10 minutes to ensure complete extraction, then centrifuge at 14,000 rpm for 10 minutes to achieve phase separation [1]. Carefully transfer 1 mL of the organic supernatant to a new microtube, taking care to avoid disturbing the protein interphase. Evaporate the organic layer to dryness under a gentle stream of nitrogen gas at 40°C, then reconstitute the residue with 300 μL of 90% methanol [1]. Vortex mix thoroughly for 30 seconds to ensure complete dissolution, then transfer to appropriate vials for analysis. A 6 μL aliquot is typically injected into the HPLC-MS/MS system [1].
Chromatographic separation is achieved using a Phenomenex Cadenza CD-C18 column (150 × 3.0 mm, 3 μm) or equivalent maintained at 40°C [1]. The mobile phase consists of 10 mM ammonium acetate in water and methanol (5:95, v/v) delivered in isocratic mode at a flow rate of 0.4 mL/min [1]. Under these conditions, this compound typically elutes at approximately 2.3 minutes, though optimal separation conditions should be established during method development [1].
Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity [1]. The following table summarizes suggested MS parameters:
Table 2: HPLC-MS/MS Instrument Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Curtain Gas | 20 L/h [1] |
| Collision Gas | 6 L/h [1] |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 60 psi |
| This compound MRM Transition | 285.2→193.1 (quantifier) [1] |
| Collision Energy | 45 V [1] |
| Declustering Potential | 51 V [1] |
The following workflow diagram illustrates the complete HPLC-MS/MS analytical procedure:
For laboratories without access to mass spectrometry instrumentation, HPLC-UV provides a reliable alternative for this compound therapeutic monitoring, particularly when expected concentrations fall within the moderate to high ng/mL range. This protocol adapts established benzodiazepine analysis methodologies with modifications optimized for this compound [3]. Begin by aliquoting 800 μL of plasma or urine into clean glass tubes, then add 100 μL of internal standard solution (nitrazepam at 2 μg/mL) [3]. For urine samples, adjust pH to 9.5 using sodium carbonate before extraction to enhance recovery [3].
Add 2 mL of diethyl ether (for plasma) or ethyl acetate (for urine) to each sample, then vortex mix vigorously for 1 minute [3]. Centrifuge at 3000 g for 5 minutes to achieve phase separation, then carefully transfer the organic layer to a new tube. Repeat the extraction procedure with an additional 2 mL of organic solvent, combining the organic phases. Evaporate the combined extracts to dryness under a gentle stream of nitrogen gas at room temperature, then reconstitute the residue with 100 μL of methanol [3]. Vortex mix for 30 seconds to ensure complete dissolution, then inject an appropriate volume (typically 20 μL) into the HPLC system.
Chromatographic separation employs a Zorbax SB C18 column (4.6 × 250 mm, 5 μm) or equivalent maintained at room temperature [3]. The mobile phase consists of methanol, phosphate buffer, and water (70:20:10, v/v/v) adjusted to pH 7.5 with phosphoric acid or sodium hydroxide as needed [3]. Deliver the mobile phase in isocratic mode at a flow rate of 1.0 mL/min with UV detection set at 230 nm [3]. Under these conditions, this compound typically elutes at approximately 8-9 minutes, though retention time should be confirmed during method validation [3].
The following table outlines key method characteristics for the HPLC-UV approach:
Table 3: HPLC-UV Method Characteristics for this compound Analysis
| Parameter | Specification |
|---|---|
| Linear Range | 50-500 ng/mL [3] |
| Limit of Detection | 8.3 ng/mL (plasma) [3] |
| Limit of Quantification | 27.5 ng/mL (plasma) [3] |
| Intra-day Precision (%CV) | 1.77-9.60% [3] |
| Inter-day Precision (%CV) | <15% |
| Extraction Recovery | >70% |
| Analysis Time | 10-15 minutes [3] |
Rigorous method validation is essential to ensure reliable this compound quantification in biological matrices. The validation protocol should establish analytical specificity by demonstrating no interference from endogenous plasma components, metabolites, or commonly co-administered medications at the retention times of this compound and internal standard [1]. Assess linearity using a minimum of six calibration standards analyzed in triplicate over the anticipated concentration range (e.g., 0.5-300 ng/mL for LC-MS/MS; 50-500 ng/mL for HPLC-UV) with a coefficient of determination (r²) ≥0.99 [1] [3].
Determine accuracy and precision using quality control samples at low, medium, and high concentrations (e.g., 1.5, 100, and 240 ng/mL for LC-MS/MS) with five replicates per concentration for both intra-day and inter-day assessments [1]. Acceptable criteria typically include precision ≤15% CV and accuracy within ±15% of nominal values for all concentrations except the lower limit of quantification (LLOQ), for which ≤20% CV and ±20% accuracy are acceptable [1]. Establish LLOQ as the lowest concentration with signal-to-noise ratio ≥10:1, precision ≤20% CV, and accuracy within ±20% of nominal value [1].
Extraction recovery should be evaluated by comparing peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three concentration levels [1]. Recovery should be consistent and preferably >70%, though lower recovery is acceptable if highly reproducible. Assess matrix effects by comparing peak areas of standards spiked into post-extracted blank plasma from at least six different sources with neat standard solutions at equivalent concentrations [1] [2]. The internal standard-normalized matrix factor should demonstrate consistency with CV values generally <15%.
Conduct comprehensive stability studies evaluating:
Acceptable stability requires mean concentration values within ±15% of nominal concentrations.
Implementation of this compound therapeutic monitoring in clinical practice requires careful consideration of sampling protocols, turnaround time requirements, and interpretation guidelines. Trough concentrations (immediately before next dose) are typically most useful for routine monitoring, though peak concentrations (2-4 hours post-dose) may provide additional information in cases of suspected toxicity or unusual pharmacokinetics [3]. The following workflow diagram illustrates the clinical therapeutic monitoring process:
Interpretation of this compound concentrations requires integration of analytical results with clinical context, including patient symptoms, hepatic and renal function, concomitant medications, and treatment duration. While definitive therapeutic and toxic ranges for this compound require establishment through clinical studies, extrapolation from related benzodiazepines suggests a therapeutic range of approximately 100-1000 ng/mL, with concentrations >1500 ng/mL potentially associated with increased sedation and cognitive impairment [3]. However, considerable interindividual variability exists due to factors such as age-dependent metabolism, genetic polymorphisms in metabolic enzymes, and drug-drug interactions.
Particular attention should be paid to patients with impaired hepatic function, as reduced metabolism may lead to drug accumulation and potential toxicity even with standard dosing regimens [3]. Similarly, elderly patients often exhibit reduced clearance, necessitating lower maintenance doses and more frequent monitoring. The presence of active metabolites with extended half-lives may also contribute to pharmacological effects and should be considered when interpreting concentration data. Regular therapeutic monitoring allows for personalized dosing regimens optimized for individual patient characteristics and treatment response, maximizing therapeutic efficacy while minimizing adverse effects.
Several technical issues may arise during this compound analysis that can impact data quality and interpretation. Ion suppression in LC-MS/MS methods, often caused by co-eluting matrix components, can be mitigated through improved sample cleanup, chromatographic optimization, or alternative sample preparation approaches such as solid-phase extraction [2]. Inconsistent recovery during liquid-liquid extraction may result from improper pH adjustment, inadequate mixing time, or emulsion formation, which can be addressed by optimizing extraction conditions and incorporating a centrifugation step with sufficient force and duration.
Chromatographic issues such as peak tailing, fronting, or retention time drift may indicate column degradation, mobile phase instability, or inadequate column conditioning. Regular column maintenance, mobile phase replacement, and system suitability tests incorporating quality control standards help maintain optimal performance. For HPLC-UV methods, baseline noise or drift may result from mobile phase contamination, air bubbles in the detector cell, or lamp degradation, requiring mobile phase filtration, degassing, and regular lamp replacement as preventive measures.
Implementation of comprehensive quality assurance protocols is essential for maintaining analytical reliability in this compound therapeutic monitoring. Each analytical batch should include:
Acceptance criteria typically require ≥75% of calibration standards and ≥67% of quality control samples falling within ±15% of nominal values (±20% at LLOQ). Documentation should include sample preparation records, instrument performance logs, chromatographic data, and result verification by qualified personnel. Participation in external proficiency testing programs and periodic method revalidation ensure ongoing analytical performance and compliance with regulatory standards where applicable.
The analytical protocols described herein provide comprehensive guidance for this compound sample preparation and analysis, supporting reliable therapeutic monitoring in clinical and research settings. The HPLC-MS/MS method offers superior sensitivity and specificity for advanced applications, while the HPLC-UV approach provides a cost-effective alternative for routine monitoring when expected concentrations fall within its operational range. Proper implementation of these methods requires careful attention to sample preparation techniques, chromatographic optimization, and comprehensive validation, along with appropriate quality control measures to ensure ongoing analytical reliability.
Successful therapeutic monitoring programs extend beyond analytical technicalities to encompass appropriate clinical interpretation of concentration data within the context of individual patient characteristics. Integration of this compound concentration measurements with clinical observation enables truly personalized pharmacotherapy, optimizing treatment outcomes while minimizing adverse effects. As with all benzodiazepines, judicious prescribing practices and regular monitoring remain essential components of responsible this compound therapy, particularly given the potential for tolerance, dependence, and withdrawal phenomena with prolonged use.
The choice of analytical technique involves a trade-off between sensitivity, specificity, and accessibility. The following table summarizes two common methodologies.
| Feature | HPLC with UV Detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Principle | Separation by chromatography, detection by ultraviolet light absorption [1] | Separation by chromatography, detection by mass-to-charge ratio of ionized molecules [2] |
| Sensitivity (LLOQ) | ~27.5 ng/mL [1] | ~0.5 ng/mL [2] |
| Analysis Time | ~10 minutes per sample [3] | ~2.3 minutes per sample [2] |
| Key Advantages | Low cost, wide availability, adequate for therapeutic drug monitoring (TDM) [1] | High sensitivity and specificity, requires small sample volume (50 µL) [2] |
| Key Limitations | Lower sensitivity, potential for interference from other plasma components [1] | High instrument cost, requires specialized operational expertise [1] |
| Ideal Use Case | Routine TDM where high sensitivity is not critical [3] | Research, forensic applications, and situations requiring utmost sensitivity and specificity [2] |
This protocol provides a reliable method for the determination of diazepam in human plasma using HPLC-UV, suitable for therapeutic drug monitoring [3] [1].
This is a quick and simple pre-treatment method to remove proteins from plasma [3]. a. Pipette 200 µL of plasma sample into a microcentrifuge tube. b. Add 400 µL of acetonitrile as the precipitating solvent. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Carefully collect the clear supernatant and inject it into the HPLC system.
Before applying the method to real samples, it must be validated. The following table outlines key parameters and acceptance criteria based on international guidelines.
| Validation Parameter | Target Performance |
|---|---|
| Linearity | Coefficient of determination (r²) ≥ 0.990 over the calibration range (e.g., 50-500 ng/mL for UV) [1]. |
| Precision | Coefficient of variation (%CV) ≤ 15% (≤20% at LLOQ) for both intra-day and inter-day measurements [2]. |
| Accuracy | Back-calculated concentration within ±15% of the nominal value (±20% at LLOQ) [2]. |
| Lower Limit of Quantification (LLOQ) | The lowest standard with a signal-to-noise ratio ≥10, and precision and accuracy within ±20% [2] [1]. |
| Specificity | No significant interference from endogenous plasma components at the retention times of diazepam and the IS [1]. |
| Recovery | Consistent and reproducible extraction efficiency for the analyte [2]. |
The diagram below illustrates the complete end-to-end process for measuring diazepam plasma concentration.
Accurate measurement of diazepam plasma levels is crucial in several contexts:
The core of metabolite identification lies in the combination of high-resolution separation and sensitive mass spectrometric detection. The following techniques are central to this process.
The typical workflow for metabolite identification is a sequential process, outlined below.
The table below summarizes key pharmacokinetic parameters of diazepam and its major metabolites in human urine after a single 5 mg oral dose, illustrating the detection windows and relative abundance of different metabolites [2].
| Analyte | Cmax (ng/mL) | Tmax (h) | Elimination Half-Life (t½z, h) | Key Information |
|---|---|---|---|---|
| Diazepam | 2.38 | 1.93 | 119.58 | Parent drug; first to appear. |
| Nordiazepam | 1.17 | 100.21 | 310.58 | Primary metabolite; active; long half-life. |
| Temazepam Glucuronide (TG) | 145.61 | 41.14 | 200.17 | Phase II metabolite; high concentration in urine. |
| Oxazepam Glucuronide (OG) | 101.57 | 165.86 | 536.44 | Final Phase II metabolite; longest detection window. |
This protocol, adapted from studies on diazepam, can be applied to identify metabolites of similar benzodiazepines [2] [3] [1].
SPE is highly effective for cleaning and concentrating analytes from complex urine matrices [4].
I hope this detailed application note provides a solid foundation for your work on uldazepam. The principles and techniques used for well-characterized benzodiazepines like diazepam are directly applicable.
> Note on this compound Information: The search results did not contain specific experimental data for this compound. The protocols, data, and workflows presented are based on the well-documented metabolic profile of diazepam, which serves as an excellent model for benzodiazepine metabolite identification.
The stability of a benzodiazepine in biological matrices is critical for generating reliable analytical data in pharmacokinetic and toxicological studies. The following protocol is extrapolated from best practices used for analogous compounds.
1. Key Stability Challenges in Biological Matrices When designing a stability study for a benzodiazepine like Uldazepam, several factors must be considered, as evidenced by studies on diazepam and nordiazepam:
2. Experimental Protocol for Stability and Analysis The following is a detailed, generalized protocol that can be adapted for this compound.
2.1. Sample Preparation and Extraction This protocol uses Molecularly Imprinted Solid-Phase Extraction (MISPE), a technique successfully applied for the selective extraction of diazepam and its metabolites [4].
2.2. Chromatographic Analysis (HPLC-UV/DAD) A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The parameters below are based on methods used for lorazepam and diazepam [5] [6].
The workflow for the sample preparation and analysis is outlined below:
The table below summarizes quantitative stability data for related benzodiazepines, which can inform expectations for this compound.
Table 1: Documented Stability of Analogue Benzodiazepines
| Compound | Matrix / Formulation | Storage Condition | Stability Outcome | Key Degradant | Citation |
|---|---|---|---|---|---|
| Nordiazepam | Aqueous Solution | pH 3, 12 days | ~20% Transformation | Reversible transformation product | [1] |
| Nordiazepam | Aqueous Solution | pH 7, 12 days | Stable | Not detected | [1] |
| Diazepam | Injection Solution | Ambient, ~10 years | Assay & pH within specs | MACB exceeded limit after ~2 years | [3] |
| Lorazepam | 0.9% NaCl in Syringe | 5±3°C & Room Temp | Chemically unstable after 2 days | Precipitation observed | [6] |
| Lorazepam | Oral Solution in ENFit Syringe | Ambient (72±4°F), 90 days | Concentration within 100±10% | Not specified | [5] |
| Diazepam | Tablets (Transparent pkg.) | Direct Sunlight, 3 days | ~28% Degradation | Not specified | [2] |
To ensure the reliability of the analytical method for this compound, the following validation parameters should be established, based on standards applied to related compounds [5] [6]:
Benzodiazepines are a class of psychoactive drugs with wide clinical applications. The analysis of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [1] [2]. While methods for common benzodiazepines like diazepam, alprazolam, and clonazepam are well-established [1] [3] [4], specific protocols for Uldazepam are not documented in the current literature.
This document provides a detailed framework for developing and validating a bioanalytical method for this compound in human plasma. The protocol is extrapolated from highly sensitive and selective LC-MS/MS methods used for structurally similar benzodiazepines [1] [5] [4].
2.1. Materials and Reagents
2.2. Equipment
2.3. Detailed Procedures
2.3.1. Sample Preparation: Protein Precipitation
2.3.2. Instrumental Analysis: LC-MS/MS
The following workflow diagrams the complete analytical process and the key parameters requiring optimization during method development.
A method developed based on this framework must be validated as per regulatory guidelines (e.g., FDA ICH Q2(R1) [1]) to ensure reliability. The following table summarizes key validation parameters and typical targets based on literature for similar assays [1] [3] [4].
Table 1: Key Method Validation Parameters and Targets
| Validation Parameter | Description | Typical Target (from literature) |
|---|---|---|
| Linearity & Range | Concentration range where the method provides accurate results. | 2.0 - 300 ng/mL for plasma benzodiazepines [1]. |
| Lower Limit of Quantification (LLOQ) | Lowest measurable concentration with acceptable precision and accuracy. | Signal-to-noise ≥10; Precision (%RSD) ≤20%; Accuracy 80-120% [1] [3]. |
| Precision & Accuracy | Intra- and inter-day repeatability of the method. | Precision (%RSD) ≤15% (≤20% at LLOQ); Accuracy within 85-115% (80-120% at LLOQ) [1]. |
| Selectivity/Specificity | Ability to measure analyte unequivocally in the presence of matrix. | No interference ≥20% of LLOQ from blank matrix [1]. |
| Matrix Effect | Ion suppression/enhancement caused by the sample matrix. | %RSD of matrix factor across lots ≤15% [1]. Use of stable IS is critical. |
| Recovery | Extraction efficiency of the analyte from the matrix. | Consistent and reproducible recovery; not necessarily 100% [6]. |
| Stability | Analyte stability in matrix under various conditions (freeze-thaw, benchtop, etc.). | Demonstrate stability under all handling and storage conditions. |
This protocol provides a foundational framework. The successful development of a validated method for this compound hinges on empirical optimization of several factors:
This Application Note outlines a comprehensive and adaptable protocol for the development of a bioanalytical method to quantify this compound in human plasma. By leveraging established LC-MS/MS methodologies for benzodiazepines, researchers can systematically optimize this framework to create a specific, sensitive, and robust assay suitable for preclinical and clinical pharmacokinetic studies.
This compound is a benzodiazepine derivative of significant interest in pharmaceutical research and development. The complex nature of benzodiazepine chemistry, including potential conformational chirality and metabolic interconversion, presents unique challenges for analytical scientists. This application note provides detailed protocols for the chromatographic separation, quantification, and validation of this compound methods in various matrices. By integrating both conventional approaches and modern quality-by-design principles, these methods support the entire drug development lifecycle from early discovery through quality control.
The structural similarity of this compound to other benzodiazepines like diazepam allows for adaptation of established chromatographic approaches while accounting for compound-specific characteristics. This document provides comprehensive methodologies developed from systematic evaluation of stationary phases, mobile phase compositions, and detection parameters optimized for benzodiazepine analysis.
Successful HPLC method development begins with systematic screening of critical parameters to establish baseline separation conditions. For this compound, reverse-phase chromatography typically provides the most robust starting point.
Table 1: Initial Scouting Parameters for this compound Method Development
| Parameter | Options for Initial Screening | Evaluation Criteria |
|---|---|---|
| Stationary Phase | C18, C8, Phenyl, Cyano | Retention factor (k), peak shape, selectivity |
| Organic Modifier | Acetonitrile, Methanol | Retention, selectivity, pressure |
| Buffer pH | 2.5, 4.5, 7.0 | Retention of ionizable groups, selectivity |
| Buffer Type | Phosphate, Acetate, Formate | Compatibility with detection, selectivity |
| Column Temperature | 25°C, 35°C, 45°C | Retention, efficiency, selectivity |
Modern method development leverages automated column and solvent switching systems to efficiently evaluate these parameters. Systems like the Thermo Scientific Vanquish Method Development Systems with solvent extension kits enable automated scouting of up to 10 solvents per channel, while Viper Method Scouting Kits facilitate screening of multiple column chemistries without manual intervention [1].
Implementing AQbD principles ensures robust method performance throughout the method lifecycle. The AQbD workflow systematically identifies and controls critical method parameters:
Figure 1: AQbD Workflow for Robust Method Development
The Analytical Target Profile (ATP) defines method requirements including resolution from known impurities, detection sensitivity, and analysis time. Risk assessment tools (e.g., Ishikawa diagrams) identify critical method parameters, which are systematically evaluated using Design of Experiments (DoE) approaches. The resulting design space establishes proven acceptable ranges for method parameters, providing operational flexibility while maintaining method validity [2] [3].
For this compound, global retention models based on serially coupled columns with different stationary phases (C18, phenyl, cyano) have demonstrated excellent predictive capability for retention shifts under varied elution conditions, particularly for analytes with a broad polarity range [4].
This method provides a robust approach for quantifying this compound in bulk drug substance and pharmaceutical dosage forms, adapted from validated diazepam methods [5].
Materials and Equipment:
Chromatographic Procedure:
Method Validation Parameters:
This highly sensitive method is suitable for quantifying this compound in biological matrices such as plasma, serum, or urine, adapted from established benzodiazepine methods [6] [7].
Materials and Equipment:
Sample Preparation Procedure:
Table 2: Validation Summary for LC-MS/MS Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity Range | R² ≥ 0.99 | 0.5-300 ng/mL |
| LLOQ | S/N ≥ 10, accuracy ±20% | 0.5 ng/mL |
| Accuracy | 85-115% of nominal | 92-106% |
| Precision | %RSD ≤ 15% | ≤ 12% |
| Matrix Effect | %CV ≤ 15% | ≤ 10% |
| Recovery | Consistent and reproducible | ≥ 85% |
| Stability | ±15% of nominal | Stable under all conditions |
Method Validation: The method should be validated for selectivity, linearity, precision, accuracy, recovery, matrix effects, and stability according to FDA and ICH guidelines. Lower limit of quantification (LLOQ) should be established with signal-to-noise ratio ≥10 and accuracy within ±20% [7].
Proper sample preparation is critical for reliable this compound quantification in biological matrices. This workflow incorporates both conventional and advanced extraction approaches:
Figure 2: Biological Sample Preparation Workflow
For enhanced selectivity, Molecularly Imprinted Solid-Phase Extraction (MISPE) provides superior extraction efficiency for benzodiazepines. This protocol is adapted from successful applications with diazepam and metabolites [6].
Procedure:
MISPE Cartridge Preparation:
Sample Loading:
Washing:
Elution:
This MISPE approach demonstrates excellent selectivity for benzodiazepines with recovery rates of 89.0-93.9% and RSD ≤ 8% at concentration levels of 1000 ng/mL [6].
Method validation should be performed according to ICH Q2(R1) guidelines [5] with the following key parameters:
Table 3: Method Validation Protocol and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix, zero sample, and spiked sample | No interference ≥ 20% of LLOQ |
| Linearity | Minimum of 6 concentration levels | R² ≥ 0.995 |
| Accuracy | QC samples at 3 concentrations (n=5) | 85-115% recovery |
| Precision | Intra-day (n=5) and inter-day (n=15 over 3 days) | %RSD ≤ 15% |
| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 respectively | Precision and accuracy at LOQ ≤ 20% |
| Robustness | Deliberate variations in method parameters | System suitability criteria met |
For biological methods, additional validation including matrix effects, hemolysis effects, and stability under various storage and processing conditions should be evaluated [7].
When transferring methods between laboratories or instruments, conduct system suitability tests and comparative testing using predefined acceptance criteria. Key parameters include resolution, tailing factor, theoretical plates, and retention time reproducibility.
The chromatographic methods detailed in this application note provide robust approaches for this compound analysis in pharmaceutical and biological matrices. By integrating traditional HPLC techniques with modern AQbD principles and advanced detection technologies, these protocols support the entire drug development pipeline from discovery through post-market quality control.
The reverse-phase HPLC method offers a straightforward approach for quality control applications, while the LC-MS/MS bioanalytical method provides the sensitivity and selectivity required for pharmacokinetic studies. Incorporation of selective sample preparation techniques such as MISPE enhances method specificity in complex matrices.
As analytical technologies continue to evolve, implementation of artificial intelligence and machine learning approaches will further streamline method development and optimization processes, reducing development time while enhancing method robustness [4].
This compound is a benzodiazepine derivative with documented sedative and anxiolytic effects [1]. Its fundamental chemical information is summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | (2Z)-7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one O-allyloxime [1] |
| Chemical Formula | C₁₈H₁₅Cl₂N₃O [1] |
| Molar Mass | 360.24 g·mol⁻¹ [1] |
| CAS Number | 29580-71-2 [1] |
| Effect | Sedative and anxiolytic [1] |
For any analytical procedure used in pharmaceutical analysis, validation is a regulatory requirement to prove it is suitable for its intended purpose [2] [3]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation parameters [4] [2] [3].
The workflow below illustrates the core parameters and their logical relationships in the method validation life cycle.
The following table details the objectives and recommended methodologies for assessing each of these parameters, which would apply to a method for this compound [4] [2] [5].
| Parameter | Objective | Recommended Methodology & Protocol | | :--- | :--- | :--- | | Specificity | To unequivocally assess the analyte (this compound) in the presence of potential interferences like impurities, degradants, or excipients [4] [2]. | 1. Forced Degradation: Stress the sample under conditions like acid/base, heat, light, and oxidation. 2. Chromatographic Analysis: Inject stressed samples and demonstrate that the this compound peak is pure and baseline-resolved from all degradation peaks [4]. Peak purity tools (e.g., DAD or MS) confirm a single component. | | Linearity & Range | To demonstrate that the test method produces results directly proportional to this compound concentration within a specified range [2]. | 1. Preparation: Prepare a minimum of 5 concentrations spanning the claimed range (e.g., 50-150% of test concentration). 2. Analysis & Calculation: Inject each solution in triplicate. Plot mean response vs. concentration and perform linear regression. A correlation coefficient (r) of ≥ 0.999 is typically expected [6]. | | Accuracy | To measure the closeness of test results to the true value of this compound [2]. | 1. Recovery Study: Spike a placebo with known quantities of this compound at multiple levels (e.g., 80%, 100%, 120%). 2. Calculation: Analyze and calculate the percentage recovery. Mean recovery of 98-102% is a typical target for the assay level [6] [2]. | | Precision | To measure the degree of scatter in results under normal or varied conditions [2]. | 1. Repeatability: Analyze multiple preparations (n=6) of a single batch by one analyst on one day. Acceptance: RSD ≤ 2.0% for HPLC assay [4] [2].
2. Intermediate Precision: Repeat the assay on a different day, with a different analyst and instrument. Acceptance: No significant statistical difference between results from both analysts [2]. | | LOD & LOQ | To determine the lowest amount of this compound that can be detected (LOD) or quantified (LOQ) with acceptable accuracy and precision [2]. | Based on Signal-to-Noise: Typically, a S/N ratio of 3:1 for LOD and 10:1 for LOQ is used. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve [2]. | | Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters [2]. | Deliberate Variation: Vary parameters like mobile phase pH (±0.2), composition (±2-3%), column temperature (±2-3°C), flow rate (±10%), and different columns. Monitor System Suitability Test (SST) parameters to ensure consistent performance [2]. |
System suitability tests verify that the analytical system is performing adequately at the time of the analysis. Parameters are established during method validation [4] [2]. Before any analytical run, a standard preparation is injected, and key parameters are checked against pre-defined criteria, as outlined in the workflow below.
Since specific validated methods for this compound are not publicly available, you would need to develop one. A robust strategy would be to use a reversed-phase HPLC (RP-HPLC) method with a C18 column and UV detection, which is standard for benzodiazepine analysis [7] [4]. The process involves:
The following approach is adapted from green analytical methods used for the analysis of diazepam, a structurally related benzodiazepine. The core principle is to minimize environmental impact by reducing solvent use, opting for less hazardous chemicals, and streamlining the sample preparation process [1].
The workflow below outlines the main stages of this proposed green analytical method.
This protocol is designed to be rapid, miniaturized, and to use greener chemicals where possible.
1. Reagents and Materials
2. Instrumentation and Conditions This method is based on an HPLC-UV platform for its accessibility and cost-effectiveness.
3. Sample Preparation Procedure (Miniaturized Protein Precipitation) This is a key step for reducing solvent use and simplifying the process.
Once developed, the method must be validated. The table below summarizes the target performance characteristics and a preliminary greenness assessment.
Table 1: Target Method Validation Parameters and Greenness Metrics
| Parameter | Target Specification | Adapted from |
|---|---|---|
| Linearity Range | 5 - 500 ng/mL (to be confirmed) | [1] |
| Lower Limit of Quantification (LLOQ) | ≤ 5 ng/mL (Signal/Noise ≥ 10) | [1] |
| Accuracy (%) | 85-115% (100% at LLOQ) | [1] |
| Precision (% RSD) | < 15% (20% at LLOQ) | [1] |
| Recovery (%) | Consistent and >70% | [1] |
| Analysis Time | < 10 minutes | [1] |
| Solvent Waste per Run | ~ 10 mL | [1] |
| Hazardous Reagents | Minimal use; Acetonitrile is preferred over more toxic solvents. | [1] |
The greenness of the final method should be quantitatively evaluated using metric tools such as AGREE (Analytical GREEnness Metric) and AGREEPrep (for sample preparation) [1]. The streamlined sample preparation and efficient chromatography described here are designed to achieve high scores.
To advance green analytical methods for this compound, future work could focus on:
Diazepam's metabolism involves multiple cytochrome P450 enzymes, making it an excellent model for understanding potential metabolic pathways and interaction risks for related benzodiazepines [1] [2].
| Metabolic Feature | Details |
|---|---|
| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 [1] [2] |
| Secondary Metabolizing Enzymes | CYP2C9, CYP2B6, CYP3A5 [1] |
| Key Active Metabolites | Desmethyldiazepam (Nordiazepam), Temazepam [1] [2] |
| Metabolite Elimination | Glucuronide conjugation (Phase II metabolism) [2] |
The following diagram outlines the primary metabolic pathway of diazepam, illustrating the enzymes involved and the resulting active metabolites:
Diagram 1: Primary metabolic pathway of Diazepam, highlighting the role of CYP450 enzymes in generating active metabolites that are subsequently inactivated via conjugation.
Interactions can occur when a drug is co-administered with an inhibitor or inducer of the enzymes responsible for its metabolism. The tables below summarize common perpetrators and the clinical consequences.
| Enzyme | Inhibitors (May ↑ Diazepam Levels) | Inducers (May ↓ Diazepam Levels) |
|---|---|---|
| CYP2C19 | Fluvoxamine, Omeprazole, Isoniazid, Cimetidine [3] [1] [4] | Carbamazepine, Phenytoin, Rifampin [3] [1] |
| CYP3A4 | Clarithromycin, Ketoconazole, Itraconazole, Ritonavir, Grapefruit juice [3] | Carbamazepine, Rifampin, St. John's Wort, Phenobarbital [3] |
| Interaction Type | Clinical Consequence | Management Strategy |
|---|---|---|
| Enzyme Inhibition | Increased and prolonged sedation, ataxia, respiratory depression [3] [1] | Monitor for CNS depression; consider dose reduction or alternative agent. |
| Enzyme Induction | Reduced therapeutic efficacy, potential for withdrawal or breakthrough symptoms [3] | May require dose increase; monitor drug levels if possible. |
| Additive Pharmacodynamics | Enhanced sedative effects with alcohol, opioids, or other sedatives [5] | Avoid combination or implement strict monitoring and patient counseling. |
For researchers characterizing a new or less-studied benzodiazepine, the following experimental approaches are standard in the field.
1. In Vitro Metabolic Stability and Phenotyping
2. Assessing Enzyme Inhibition Potential
The workflow for these in vitro experiments is summarized below:
Diagram 2: A workflow for in vitro assessment of drug metabolism and interaction potential, from initial phenotyping to inhibition studies.
What is the plasma protein binding percentage of Diazepam and how can it vary? Diazepam is highly bound to plasma proteins, primarily albumin [1]. The established plasma protein binding in healthy, normal subjects is 98.5% ± 0.4% (at a concentration of 1 µg/ml) [2]. This means only a very small fraction (1-2%) of the drug is free and pharmacologically active. This high binding is a critical factor in its distribution and effect [3] [1].
The table below summarizes the quantitative data on how Diazepam binding changes under specific conditions.
| Subject Population / Condition | Diazepam Protein Binding (%) | Key Influencing Factor |
|---|---|---|
| Healthy, Normal Subjects (at 1 µg/ml) | 98.5 ± 0.4 [2] | Baseline albumin levels [2]. |
| Chronic Alcoholic Subjects (with hypoalbuminemia) | 97.8 ± 1.2 [2] | Decreased albumin concentration [2]. |
| Neonates & Infants (Age: Birth to 1 year) | Significantly decreased (Unbound fraction 3-4x higher than adults) [4] [5] | Immature hepatic and renal function, lower levels of plasma proteins and albumin [4]. |
What is a standard methodology for studying plasma protein binding? The following protocol is adapted from the research on Diazepam and Tolbutamide binding in chronic alcoholics [2].
The relationship between plasma protein levels, binding, and pharmacological effect is complex. The diagram below illustrates the logical cascade of how a condition like hypoalbuminemia can influence drug safety and efficacy.
Q1: Why does age significantly impact the plasma protein binding of Diazepam in infants? A1: Neonates and infants under one year of age have physiologically lower concentrations of plasma proteins, especially albumin [4]. This leads to a three- to fourfold increase in the unbound (free) fraction of highly protein-bound drugs like Diazepam, potentially increasing the drug's effects and toxicity risk even at standard doses [4] [5].
Q2: Are there other drugs where these protein binding considerations are critical? A2: Yes, the principle applies to any highly protein-bound drug. The search results highlight similar binding concerns for Tolbutamide (an antidiabetic drug) and Cyclosporine (an immunosuppressant), which also show increased unbound fractions in pediatric populations or patients with altered protein levels [2] [4].
Q3: What is the relevance of Acyl-CoA Binding Protein (ACBP)/Diazepam Binding Inhibitor (DBI) to my research on Diazepam? A3: It is important not to confuse the drug Diazepam with the endogenous protein Diazepam Binding Inhibitor (DBI). DBI is a naturally occurring protein in the human body that interacts with GABA-A receptors and is involved in lipid metabolism and autophagy [6] [7] [8]. It is a distinct entity from the pharmaceutical compound Diazepam.
The key to managing accumulation lies in understanding the pharmacokinetics of diazepam and its major active metabolite, nordiazepam (N-desmethyldiazepam or DMDZ). The following table summarizes the core quantitative data you need for easy comparison.
| Parameter | Diazepam | Nordiazepam (Active Metabolite) |
|---|---|---|
| Primary Metabolic Pathway | CYP2C19, CYP3A4 [1] [2] | Further metabolized to oxazepam [2] |
| Average Half-Life | ~46 hours (oral) [1] | ~100 hours [1] |
| Elderly Population Half-Life | 86 hours (vs. 31 in young) [3] | 80 hours (vs. 40 in young) [3] |
| Protein Binding | 98-99% [1] [2] [4] | High (major metabolite) [3] |
| Therapeutic Monitoring (DZP + NDZP) | 100–2500 ng/mL (laboratory warning threshold: 3000 ng/mL) [5] |
Key clinical implications from this data include:
For accurate therapeutic drug monitoring (TDM) of diazepam and nordiazepam, a robust analytical method is essential. The following workflow outlines a recently developed green, rapid, and miniaturized HPLC-UV method [5].
Detailed Protocol [5]:
Sample Preparation (Protein Precipitation):
HPLC-UV Analysis:
This method is validated with high precision and accuracy, and recovery rates for diazepam and nordiazepam are between 98.5% and 106.6% [5].
Q1: Why does diazepam have a prolonged effect compared to some other benzodiazepines? The prolonged action is primarily due to the long half-life of its active metabolite, nordiazepam, which can exceed 100 hours. With multiple doses, both the parent drug and the metabolite accumulate, leading to an extended terminal elimination phase [1] [2].
Q2: What is a key signaling mechanism behind tolerance to diazepam's effects? Research suggests that prolonged diazepam exposure activates a metabotropic signaling pathway downstream of GABAA receptors. This involves phospholipase Cδ (PLCδ), mobilization of intracellular calcium, and activation of the phosphatase calcineurin, ultimately leading to GABAA receptor dephosphorylation, internalization, and synaptic disassembly [6]. The following diagram illustrates this pathway.
Q3: What are the critical considerations for dosing diazepam in elderly patients? Elderly patients experience significantly slower elimination. Studies show half-lives can be more than double those in younger individuals. Dosing must be conservative—using the lowest effective dose for the shortest duration—and clinicians should be vigilant for signs of excessive accumulation like prolonged sedation, confusion, and impaired motor coordination [3] [1].
While uldazepam-specific data is limited, the methodologies for other benzodiazepines are well-documented. The table below summarizes key analytical techniques that can serve as a template.
| Analyte | Technique | Key Sample Preparation | Linear Range | Limit of Quantification (LOQ) | Application/Note |
|---|---|---|---|---|---|
| Diazepam [1] | HPLC-MS/MS | Liquid-Liquid Extraction (LLE) with ethyl acetate: n-hexane | 0.5 - 300 ng/mL | 0.5 ng/mL | Pharmacokinetic study; uses 50 µL of human plasma |
| Diazepam [2] | HPLC-UV | Protein Precipitation (Trichloroacetic acid, ZnSO₄) | 50 - 5000 ng/mL | Not Specified | Therapeutic Drug Monitoring (Diazepam & Nordiazepam) |
| 5 Benzodiazepines* [3] | LC-MS/MS | Liquid-Liquid Extraction (LLE) | 2 - 300 ng/mL | 6 ng/mL | Multi-analyte method for drug abuse testing in human urine |
| Diazepam [4] | UPLC-MS/MS | Magnetic Dispersive Solid-Phase Extraction (MDSPE) with Fe₃O₄@SiO₂-PSA | 0.1 - 10 μg/L | 0.50 μg/kg | Detection in complex matrices (aquatic products); emphasizes green chemistry |
| Diazepam [5] | RP-HPLC (UV) | Dilution and filtration | 2 - 20 μg/mL | 2.72 μg/mL | Analysis of pharmaceutical dosage forms |
*Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam
Based on the search results, here are detailed methodologies and critical factors for developing a robust analytical method.
The choice of sample clean-up is crucial to remove matrix interferences and protect your instrumentation [6].
The core of resolving analytes from each other and from interferences lies in the chromatographic conditions.
The following diagram outlines a logical workflow for developing and troubleshooting an analytical method, from sample intake to final quantification.
Q1: What are the primary causes of signal suppression in my LC-MS/MS method for benzodiazepines? A: Signal suppression is often caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte [3]. To resolve this:
Q2: My method has poor reproducibility and accuracy. Where should I start troubleshooting? A: Begin by investigating the sample preparation recovery and consistency [6].
Q3: I am developing a method for a new benzodiazepine (like this compound) where no standard protocol exists. What is a good strategy? A: Use the methods for well-characterized benzodiazepines as a starting point [2] [1] [3].
Low recovery can stem from various points in the sample preparation workflow. The table below outlines common problems and their solutions, derived from general benzodiazepine methodologies.
| Problem Area | Specific Issue | Potential Solution / Optimization |
|---|---|---|
| Sample Stability [1] | Degradation during storage or processing | Store samples at -20°C or -80°C; avoid repeated freeze-thaw cycles; consider stability of specific benzodiazepine. |
| SPE Sorbent Selection [2] [3] [4] | Low retention or inefficient elution | Use HLB (Hydrophilic-Lipophilic Balance) sorbents; consider mixed-mode sorbents for selective clean-up; Phenyl-Hexyl UHPLC columns can improve final analysis [4]. |
| SPE Procedure [2] | Incomplete elution or analyte trapping | Ensure sorbent is properly conditioned (e.g., methanol then water); use a strong enough solvent (e.g., acetonitrile) for elution; avoid letting the sorbent bed run dry during loading. |
| Eluate Handling [2] | Loss of analyte during post-elution steps | Gently evaporate eluvent under a stream of nitrogen gas at <40°C; reconstitute dried sample with a solvent compatible with your LC mobile phase (e.g., 20% acetonitrile in water). |
| Matrix Effects [2] [3] | Ion suppression in LC-MS | Use SPE for cleaner extracts over "dilute-and-shoot"; consider phospholipid removal sorbents (e.g., Oasis PRiME) to reduce matrix interference [3]. |
The following method, adapted from a published procedure for multiple benzodiazepines, can serve as a robust starting protocol. Recovery rates using this approach can exceed 90% [2].
Materials:
LC-MS Analysis Conditions (Example): This is a representative UHPLC-MS method. Parameters, especially the gradient and MS transitions, must be optimized for Uldazepam.
What are the key advantages of SPE over other sample preparation methods for benzodiazepine analysis? SPE provides cleaner extracts than protein precipitation, reducing matrix effects and ion suppression in LC-MS. It also allows for sample concentration, enabling lower limits of quantitation (LOQ) compared to "dilute-and-shoot" methods. SPE methods are reproducible and can be easily automated in 96-well formats for higher throughput [2] [3].
My recovery is still low after following the SPE protocol. What should I investigate next? First, verify the chemical stability of this compound under your sample preparation conditions (pH, solvents). Second, use a phenyl-hexyl UHPLC column, which has demonstrated superior retention and selectivity for the benzodiazepine ring structure through π-π interactions, ensuring your analytical method is not the source of the problem [4]. Finally, systematically check each SPE step (conditioning, loading, washing, elution) with a spiked sample to identify where the loss is occurring [6].
Are there more modern alternatives to traditional SPE? Yes, miniaturized and "green" sample preparation techniques are gaining traction. These include:
The search results did not contain troubleshooting FAQs for Uldazepam, but a 2024 research article details a novel, green sample preparation and HPLC-UV analysis method developed for diazepam and its major metabolite, nordiazepam [1]. The principles of this method can be directly adapted for developing and troubleshooting an assay for this compound.
The core of the method involves a miniaturized protein precipitation technique for sample clean-up, followed by chromatographic separation and UV detection [1]. The key parameters are summarized below.
| Aspect | Methodology & Specifications |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with UV detection (HPLC-UV) [1] |
| Sample Preparation | Protein Precipitation (PPT) [1] |
| Key Sample Prep Solvents | Trichloroacetic acid (TCA), Zinc Sulfate (ZnSO₄) in Acetonitrile (ACN) [1] |
| Stationary Phase | Core-shell pentafluorophenyl propyl (PFP) column [1] |
| Method Greenness | Evaluated using AGREE and AGREEPrep metrics [1] |
| Key Advantages | Rapid, precise, sensitive, green, minimal solvent use, cost-effective [1] |
Based on the diazepam study, here are common issues and solutions that would apply to a this compound method development process.
Issue 1: Poor Chromatographic Peak Shape or Inadequate Separation
Issue 2: Low Recovery or Low Sensitivity of the Analyte
Issue 3: Inconsistent Results Between Runs
The following diagram illustrates the optimized sample preparation and analysis workflow adapted from the research paper, which you can use as a protocol for your experiments.
This workflow ensures a clean sample extract, which is critical for protecting the analytical column and achieving high sensitivity [1].
If the baseline method requires greater sensitivity for this compound, consider these advanced techniques as referenced in the search results:
The table below summarizes the primary stability challenges for diazepam solutions and the recommended corrective actions.
| Stability Issue | Root Cause | Impact on Product | Corrective & Preventive Actions |
|---|
| Formulation Discoloration [1] | Formation of a major degradation product, 2-methylamino-5-chlorobenzophenone (MACB), which correlates with yellowing of the solution. | Chemical degradation; potential reduction in assay potency. | Monitor MACB levels via stability-indicating methods (e.g., HPLC) [2]. Optimize storage conditions to minimize degradation pathway. | | Loss of Potency in Solution [3] [4] | Sorption of the lipophilic drug molecule onto primary packaging materials, such as elastomeric gaskets (e.g., chlorobutyl rubber) and PVC containers. | Reduction in delivered dose; potential therapeutic failure. | Select packaging with low adsorption potential (e.g., bromobutyl rubber elastomers, glass, polyolefin) [3] [4]. Avoid PVC and similar plastics in contact with the solution. | | Photo-degradation [5] | Exposure to light (sunlight, room light, incandescent bulbs) causing photolytic decomposition. | Significant loss of potency (up to ~20-30% in tablets); formation of degradation products. | Use light-protected, opaque packaging (e.g., amber vials) [6] [5]. Store in dark conditions and minimize light exposure during handling. | | Sub-Potency in Tablets [5] | Exposure to light when packaged in transparent or translucent materials. | Potency can drop well below the 90% label claim requirement. | Reformulate with opaque excipients if necessary. Package in opaque blisters or bottles to replace transparent packaging [5]. |
Q1: What is a stability-indicating assay for diazepam and how is it performed? A stability-indicating method can separate diazepam from its degradation products, providing an accurate measurement of the active ingredient even as the sample degrades.
The following diagram illustrates the experimental workflow for a stability-indicating assay of diazepam.
Q2: What are the main degradation products of diazepam to monitor? The primary degradation product of concern is 2-methylamino-5-chlorobenzophenone (MACB), which is also linked to the physical discoloration (yelling) of diazepam solutions [1] [2]. Another known degradation product is 3-amino-6-chloro-1-methyl-4-phenylcarbostyril [2].
Q3: How does primary packaging material affect diazepam solution stability? The compatibility with primary packaging is a critical quality attribute. Diazepam, being lipophilic, is prone to sorption loss, where the drug molecules adsorb onto polymer surfaces, reducing the concentration in the solution [3] [4].
Q4: Are expired diazepam ampoules safe for use in emergency scenarios? Research suggests that under certain conditions, diazepam ampoules may remain chemically stable beyond their printed expiration date. One study found that after ~10 years of storage in Mediterranean climate conditions, the diazepam assay and pH remained within pharmacopeial limits, though the degradation product MACB exceeded the permitted limit after about 2 years [1].
Q5: What are the standard stability storage conditions for testing diazepam formulations? According to ICH guidelines, the following conditions are standard for stability studies [6]:
| Study Type | Temperature | Relative Humidity | Typical Testing Duration |
|---|---|---|---|
| Long-term | 25°C ± 2°C | 60% ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 0, 3, 6 months |
Q6: How stable is diazepam in real-world, non-ideal conditions (e.g., ambulances)? Studies simulating field conditions show that diazepam is relatively robust but still affected by high temperatures.
Selecting the right primary packaging is a systematic decision. The following diagram outlines the logical process for choosing packaging for a liquid diazepam formulation based on stability risks.
Benzodiazepines are primarily metabolized in the liver, and their pathways can be broadly categorized into two groups: those involving cytochrome P450 (CYP450)-mediated oxidation and those undergoing direct glucuronidation [1] [2].
The following diagram illustrates these primary metabolic pathways and how they lead to the differentiation of various benzodiazepines.
The key differentiating factor is whether a benzodiazepine produces active metabolites, which can significantly prolong its duration of action and complicate its pharmacokinetic profile [2].
The table below summarizes the metabolic routes and key pharmacokinetic parameters for several common benzodiazepines. This data provides a basis for comparing the potential profile of a compound like Uldazepam, should its structural class be known.
| Generic Name | Primary Metabolic Pathway(s) | Active Metabolites? | Elimination Half-life (Hours) | Key Considerations |
|---|---|---|---|---|
| Diazepam [3] [2] | CYP450 (CYP2C19, CYP3A4) Oxidation | Yes (e.g., Desmethyldiazepam) | 20 - 100 | Long half-life due to active metabolites; metabolism sensitive to CYP450 inhibitors/inducers. |
| Clonazepam [3] | CYP450-mediated Nitro-reduction | Yes | 20 - 50 | Metabolism susceptible to variability in liver function and drug interactions. |
| Alprazolam [3] [2] | CYP450 (CYP3A4) Oxidation | No | 6 - 26 (Short-acting) | Clearance highly dependent on CYP3A4 function; significant drug interaction potential. |
| Midazolam [3] [2] | CYP450 (CYP3A4) Oxidation | Yes (1-Hydroxymidazolam) | ~2.5 (Ultra-short-acting) | Rapid onset and short duration; used for procedural sedation. |
| Lorazepam [4] [5] [2] | Direct Glucuronidation | No | 9 - 24 (Medium-acting) | Preferred in hepatic impairment, elderly; minimal drug interactions. |
| Oxazepam [5] [2] | Direct Glucuronidation | No | 5 - 15 (Short-acting) | Similar to lorazepam; slow absorption avoids rapid peak effects. |
| Temazepam [2] | Direct Glucuronidation | No | 8 - 15 (Medium-acting) | Used primarily for insomnia; conjugated directly to an inactive form. |
For a comprehensive comparison in drug development, the following experimental approaches are standard for elucidating the metabolic profiles highlighted above.
This protocol assesses how quickly a compound is metabolized in a controlled laboratory system.
This protocol identifies the specific structures of metabolites formed.
This protocol identifies the specific enzymes responsible for metabolism.
The metabolic pathway of a benzodiazepine directly impacts its clinical use and safety profile [4] [1] [2]:
The Therapeutic Index (TI) is a quantitative measurement of a drug's relative safety, calculated by comparing the dose that causes toxicity to the dose that produces the desired therapeutic effect [1]. A higher TI is generally preferable, indicating a wider margin of safety. It's important to distinguish between two types [1]:
TI = LD₅₀ / ED₅₀ (LD₅₀ is the median lethal dose).TI = ED₅₀ / TD₅₀ (TD₅₀ is the median toxic dose). A lower efficacy-based TI indicates a larger therapeutic window.The table below summarizes available efficacy and safety data for various anxiolytics. Note that direct, numerical TI values are not commonly reported for all drugs in clinical literature; comparative efficacy and key safety profiles are often used for evaluation.
| Drug Name | Drug Class | Reported Therapeutic Index (or Context) | Comparative Efficacy (vs. Placebo) Hedge's g [2] | Key Safety & Tolerability Notes |
|---|---|---|---|---|
| Diazepam [1] | Benzodiazepine | 100:1 [1] | See Benzodiazepines class data below | Tolerance, dependence, sedation, cognitive impairment [3] [2] [4] |
| Alprazolam [5] | Benzodiazepine | Information missing | See Benzodiazepines class data below | Similar to diazepam; high dependence risk [2] |
| Lorazepam [5] | Benzodiazepine | Information missing | See Benzodiazepines class data below | Similar to diazepam [4] |
| Benzodiazepines (Class) | Benzodiazepine | Information missing | 0.50 [2] | Rapid onset but high risk of dependence, withdrawal, sedation [2] [6] |
| SSRIs (Class) [6] | Antidepressant | Information missing | 0.33 [2] | First-line treatment; delayed effect; side effects include nausea, jitteriness [2] |
| SNRIs (Class) [6] | Antidepressant | Information missing | 0.36 [2] | First-line treatment; similar to SSRIs [2] |
| Clomipramine [7] | Tricyclic Antidepressant | Information missing | Highest efficacy in one network meta-analysis [7] | Led to the most study discontinuations (low acceptability) [7] |
| Silexan [7] | Herbal Preparation (Lavender oil) | Information missing | More effective than placebo and some active comparators [7] | Favorable; as acceptable as placebo and fewer adverse events than placebo in analysis [7] |
| Barbiturates [5] | Barbiturate | Narrow therapeutic index [5] | Information missing | Narrow safety window, respiratory depression, coma, death; rarely used [5] |
| Buspirone [6] | Azapirone | Information missing | Information missing | Low abuse potential; slower onset of action [6] |
Determining a drug's TI involves a multi-stage process, from preclinical models to clinical trials. Here are detailed methodologies for key experiments.
This protocol determines the classic Safety-based TI (LD₅₀/ED₅₀) in animal models [1].
TIsafety = LD₅₀ / ED₅₀Modern drug development uses plasma exposure to calculate a more relevant TI for humans [1].
TI = TC₅₀ / EC₅₀. This provides an exposure-based safety margin.This cellular-level protocol explores the molecular mechanisms behind long-term benzodiazepine effects, such as tolerance, which indirectly impacts a drug's effective safety profile [3].
The following diagram illustrates the molecular pathway underlying tolerance development with prolonged benzodiazepine use, as identified in research [3].
For researchers and drug development professionals, the following points are crucial:
Immunoassays are widely used for initial screening of benzodiazepines, but their utility is often limited by cross-reactivity—the ability of an assay antibody to bind to compounds structurally similar to its target molecule [1]. For benzodiazepines, a key challenge is that many are excreted in urine as glucuronide conjugates (e.g., lorazepam-glucuronide), which may not be detected unless the sample is first hydrolyzed with an enzyme like β-glucuronidase [2] [3]. This can lead to false-negative results if not properly addressed [2].
While direct data for Uldazepam is unavailable, the table below summarizes the detectability of various traditional and designer benzodiazepines from a comparative study of two immunoassays, which can serve as a reference point [3].
Table 1: Detectability of Benzodiazepines in Urine by LC-MS/MS (n=501 samples)
| Molecule Detected | Number of Positive Cases (After Hydrolysis) | Concentration Range (ng/mL) |
|---|---|---|
| Oxazepam | 45 | 42.4 - 25,300.0 |
| Nordazepam | 38 | 33.4 - 13,000.0 |
| Desalkylflurazepam | 35 | 10.0 - 435.0 |
| Diazepam | 26 | 10.0 - 315.0 |
| Alprazolam | 21 | 12.6 - 1850.0 |
| Lorazepam | 19 | 28.2 - 20,500.0 |
| 7-Aminoclonazepam | 13 | 11.9 - 198.0 |
| Flubromazepam (Designer) | 1 | 330.0 |
This data highlights that:
In the absence of specific data, the following experimental protocols, derived from standard practices in the field, can be employed to systematically evaluate this compound.
This data-driven approach can help identify potential cross-reactive substances before lab testing [4].
This is the definitive method for confirming and characterizing cross-reactivity [5] [6].
(Measured Apparent Concentration of Target / Actual Concentration of this compound) × 100 [5]. A value of ≥5% is typically considered strong cross-reactivity.The workflow for a comprehensive assessment strategy can be visualized as follows:
This method can efficiently triage compounds for testing by predicting their likelihood of cross-reactivity based on chemical structure [6].
Although specific data for Uldazepam is lacking, robust analytical methods are used for detecting and quantifying benzodiazepines in biological samples. The following table summarizes common techniques applied in research and forensic toxicology, which would be relevant for characterizing any benzodiazepine, including this compound [1] [2].
| Analytical Technique | Key Characteristics | Typical Sample Preparation Methods |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] | High sensitivity and specificity; considered a gold standard for confirmatory testing; enables simultaneous determination of multiple benzodiazepines [2]. | Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME) [1] [2]. |
| High-Performance Liquid Chromatography (HPLC-UV) [1] | Reliable and accessible; provides accurate quantification; often used for therapeutic drug monitoring [1]. | Protein Precipitation, Solid Phase Extraction (SPE) [1]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) [2] | Requires a derivatization step for benzodiazepines before analysis; can be time-consuming [2]. | Liquid-Liquid Extraction (LLE), often with derivatization [2]. |
| Multiplex Immunoassays (e.g., Luminex xMAP) [3] | Enables simultaneous detection of up to 80 protein targets from a single small sample; high throughput[CITATION:4]. | Minimal; often uses diluted plasma, serum, or other bodily fluids directly[CITATION:4]. |
Should research on this compound be undertaken, it would likely follow a standardized workflow for method development and validation in a multi-analyte setting. The following diagram outlines the key stages of this process.
The methodology would involve several critical steps [1] [2]:
The absence of specific data on this compound highlights a potential gap in the current scientific literature. For researchers, this presents an opportunity for investigation. Key questions to explore would be:
Here is a summary of the information found and its relevance to your query:
Given the lack of a direct comparison, developing an analytical method for this compound would likely require new experimental work. The methodologies for the closely related drug Diazepam can serve as a starting point for your own investigations.
The workflow below outlines the general stages involved in adapting an existing method for a new compound.
Based on the general strengths of each technique and the data from the search results, you can make an informed choice:
To aid your method development, here is a detailed protocol for the LC-MS/MS analysis of Diazepam from [1], which can be used as a reference template.
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-MS/MS with ESI+ and MRM |
| Internal Standard | Voriconazole |
| Sample Volume | 50 µL of human plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate:n-hexane |
| Chromatographic Column | Phenomenex Cadenza CD-C18 (150 × 3.0 mm, 3 µm) |
| Mobile Phase | Isocratic: 10 mM Ammonium Acetate:MeOH (5:95, v/v) |
| Flow Rate | 0.4 mL/min |
| Run Time | ~2.5 minutes |
| MRM Transitions | Diazepam: 285.2 → 193.1; IS: 350.2 → 127.1 |
| LLOQ | 0.5 ng/mL |